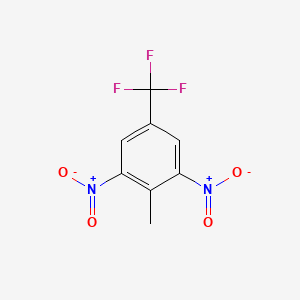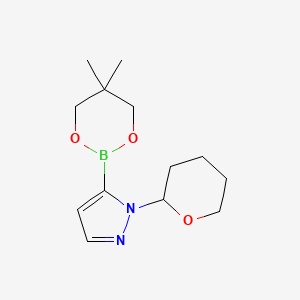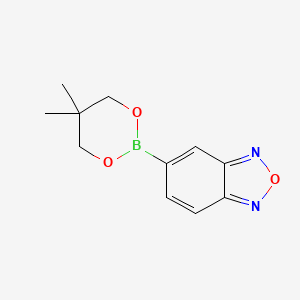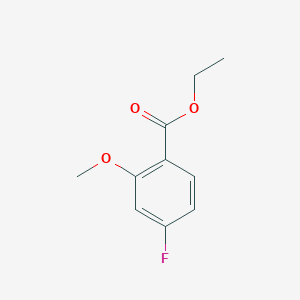
2,6-Dinitro-4-(trifluoromethyl)toluene, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-4-(trifluoromethyl)toluene is a chemical compound that contains a total of 22 bonds, including 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups .
Molecular Structure Analysis
The molecular structure of 2,6-Dinitro-4-(trifluoromethyl)toluene includes a six-membered aromatic ring and two nitro groups . The trifluoromethyl group is attached to the fourth carbon of the aromatic ring .Applications De Recherche Scientifique
Medicine: Targeted Drug Delivery Systems
DNFT can be utilized in the development of targeted drug delivery systems. Its chemical structure allows for the attachment of specific drug molecules, which can be engineered to release the drug upon encountering a particular biological trigger, such as a change in pH or temperature within the body .
Agriculture: Herbicide Development
In agriculture, DNFT serves as a precursor in the synthesis of herbicides. Its nitro groups are key in disrupting the growth of unwanted plants, making it an effective compound for controlling weeds in crop production .
Materials Science: High-Performance Polymers
DNFT is used in the synthesis of high-performance polymers due to its thermal stability and resistance to degradation. These polymers find applications in aerospace, automotive, and electronics industries for their durability and lightweight properties .
Environmental Science: Pollution Remediation
Researchers are exploring the use of DNFT in pollution remediation. Its ability to bind to contaminants makes it a potential candidate for use in water treatment facilities to remove hazardous substances from the environment .
Energy: Propellant and Explosive Formulations
DNFT’s nitro groups make it a candidate for use in propellant and explosive formulations. It can be used to modify the burn rate of propellants in rockets and other propulsion systems .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, DNFT can be used as a standard in chromatographic analysis to help identify and quantify the presence of similar compounds in various samples .
Biochemistry: Enzyme Inhibition Studies
DNFT’s structure allows it to act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and to develop new treatments for diseases where enzyme regulation is a factor .
Nanotechnology: Nanoparticle Surface Modification
DNFT can be used to modify the surface of nanoparticles. This modification can improve the interaction of nanoparticles with biological systems, which is crucial for applications in drug delivery and diagnostic imaging .
Propriétés
IUPAC Name |
2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c1-4-6(12(14)15)2-5(8(9,10)11)3-7(4)13(16)17/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEVTSMJXUJEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)